Glycine, L-valyl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its intricate structure, which includes a pyrrolidine ring, an amino acid moiety, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the following steps:
Formation of Pyrrolidine Carboxamide: The initial step involves the synthesis of pyrrolidine carboxamide from pyrrolidine carboxaldehyde and formamides or amines via oxidative amidation.
Coupling with Amino Acid: The pyrrolidine carboxamide is then coupled with an amino acid derivative, such as 2-amino-3-methylbutanoic acid, under peptide coupling conditions. Common reagents for this step include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: TBHP (tert-Butyl hydroperoxide), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring, while reduction may produce reduced amide or amino groups.
Scientific Research Applications
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-3-carboxamide derivatives: These compounds share a similar pyrrole carboxamide structure and are studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolidine-2-carboxamide derivatives: These compounds have a similar pyrrolidine ring structure and are used in various chemical and biological applications.
Uniqueness
2-(2-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
53356-54-0 |
---|---|
Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)18-5-3-4-9(18)13(22)17-6-10(19)16-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,12-/m0/s1 |
InChI Key |
AEHVVJHRVKKFLJ-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.